5-(benzyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
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Overview
Description
5-(Benzyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a synthetic organic compound with a complex structure that includes a pyranone ring, a benzyloxy group, and a piperazine moiety substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one typically involves multiple steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving appropriate precursors such as diketones or ketoesters under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is usually introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a suitable leaving group on the pyranone ring.
Attachment of the Piperazine Moiety: The piperazine ring, substituted with a fluorophenyl group, is attached through a nucleophilic substitution reaction, often involving a halomethyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the pyranone ring or the piperazine moiety, potentially leading to the formation of dihydropyran or reduced piperazine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃) or halogenating agents (Br₂, Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group may yield benzaldehyde, while reduction of the pyranone ring could produce a dihydropyran derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic organic chemistry.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the piperazine moiety, which is commonly found in many bioactive molecules. Research may focus on its potential as a ligand for various biological targets.
Medicine
In medicinal chemistry, 5-(benzyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one could be explored for its potential therapeutic effects. The fluorophenyl group and piperazine ring are structural motifs found in many drugs, suggesting possible applications in drug development.
Industry
Industrially, the compound could be used as a precursor for the synthesis of more complex pharmaceuticals or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with piperazine moieties can interact with neurotransmitter receptors, enzymes, or ion channels. The fluorophenyl group may enhance binding affinity and specificity, while the pyranone ring could contribute to the overall stability and bioavailability of the molecule.
Comparison with Similar Compounds
Similar Compounds
5-(Benzyloxy)-2-methyl-4H-pyran-4-one: Lacks the piperazine and fluorophenyl groups, making it less complex and potentially less bioactive.
2-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one: Similar structure but without the benzyloxy group, which may affect its chemical reactivity and biological activity.
Uniqueness
The combination of the benzyloxy group, fluorophenyl-substituted piperazine, and pyranone ring in 5-(benzyloxy)-2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4H-pyran-4-one makes it unique
Properties
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3/c24-19-6-8-20(9-7-19)26-12-10-25(11-13-26)15-21-14-22(27)23(17-28-21)29-16-18-4-2-1-3-5-18/h1-9,14,17H,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZNVKVQKQBGEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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